molecular formula C13H14FNO2 B8211434 1-(Boc-amino)-2-ethynyl-3-fluorobenzene

1-(Boc-amino)-2-ethynyl-3-fluorobenzene

Cat. No.: B8211434
M. Wt: 235.25 g/mol
InChI Key: WOIGPWQOZJKGEJ-UHFFFAOYSA-N
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Description

tert-Butyl N-(2-ethynyl-3-fluorophenyl)carbamate: is an organic compound with the molecular formula C13H14FNO2 It is a derivative of carbamate, featuring a tert-butyl group, an ethynyl group, and a fluorophenyl group

Preparation Methods

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry: tert-Butyl N-(2-ethynyl-3-fluorophenyl)carbamate is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules, including pharmaceuticals and agrochemicals .

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its unique structure allows it to interact with specific biological targets, making it useful in biochemical assays .

Medicine: Its ability to interact with biological targets makes it a candidate for drug discovery and development .

Industry: In the industrial sector, 1-(Boc-amino)-2-ethynyl-3-fluorobenzene can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes .

Mechanism of Action

The mechanism of action of 1-(Boc-amino)-2-ethynyl-3-fluorobenzene involves its interaction with specific molecular targets. The ethynyl group allows it to form covalent bonds with target molecules, while the fluorophenyl group enhances its binding affinity. This compound can modulate the activity of enzymes and receptors, affecting various biochemical pathways .

Comparison with Similar Compounds

Uniqueness: tert-Butyl N-(2-ethynyl-3-fluorophenyl)carbamate is unique due to the specific positioning of the ethynyl and fluorophenyl groups. This positioning affects its chemical reactivity and biological activity, making it distinct from other similar compounds .

Properties

IUPAC Name

tert-butyl N-(2-ethynyl-3-fluorophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FNO2/c1-5-9-10(14)7-6-8-11(9)15-12(16)17-13(2,3)4/h1,6-8H,2-4H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOIGPWQOZJKGEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C(=CC=C1)F)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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